![molecular formula C13H15N5O3S B2857325 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide CAS No. 869068-32-6](/img/structure/B2857325.png)
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
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Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-amino-5-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol with benzyl bromide, which yields 3-(benzylthio)-5-((4-(bis(4-fluorophenyl)-methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-4-amine .Molecular Structure Analysis
The molecular formula of this compound is C12H10F3N5O2S. The InChI key is BEOWJENMXSUEPV-UHFFFAOYSA-N.Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it reacts with benzyl bromide to yield 3-(benzylthio)-5-((4-(bis(4-fluorophenyl)-methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-4-amine .Scientific Research Applications
Anticancer Activity
Compounds structurally related to 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide have demonstrated promising anticancer properties. For instance, a study by Zyabrev et al. (2022) synthesized a series of 4-arylsulfonyl-1,3-oxazoles, one of which showed high activity against CNS cancer cell lines in Glioblastoma and Gliosarcoma, exerting a cytostatic effect. This suggests potential for similar compounds in anticancer research (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).
Glutaminase Inhibition
Shukla et al. (2012) conducted a study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, including compounds structurally similar to the target compound. These analogs served as potent and selective allosteric inhibitors of kidney-type glutaminase, suggesting potential therapeutic applications in cancer treatment (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
Antiviral Activity
A study by Demchenko et al. (2020) synthesized derivatives of 1,3,5]triazin-2-yl-sulphanyl)-N-aryl-acetamide, similar to the target compound, and evaluated their antiviral activity against the H1N1 influenza virus. They found that one of the derivatives exhibited high antiviral activity, suggesting the potential of related compounds in antiviral research (Demchenko, Moskalenko, Sukhoveev, Barchyna, & Fedchenkova, 2020).
Antimicrobial Activities
Compounds structurally related to the target molecule have been studied for their antimicrobial properties. For example, Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives that showed good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anti-inflammatory and Analgesic Activities
Mazzone et al. (1987) explored acetamides and arylureas derived from similar compounds, finding significant anti-inflammatory and analgesic activities. This suggests the potential of the target compound in the development of new therapeutic agents for pain and inflammation (Mazzone, Puglisi, Panico, Pignatello, Corsaro, Caruso, Leone, & Amico Roxas, 1987).
properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c1-2-21-10-6-4-3-5-9(10)16-11(19)8-22-13-17-15-7-12(20)18(13)14/h3-7H,2,8,14H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDQOKLMJGXZHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=CC(=O)N2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide |
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